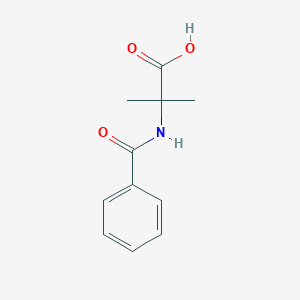

N-benzoyl-2-methylalanine

Description

Properties

IUPAC Name |

2-benzamido-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-11(2,10(14)15)12-9(13)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXAMLHJXUICVAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80292729 | |

| Record name | N-benzoyl-2-methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57224-51-8 | |

| Record name | N-Benzoyl-2-methylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57224-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 85157 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057224518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 57224-51-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85157 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-benzoyl-2-methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2-(phenylformamido)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-benzoyl-2-methylalanine chemical properties and structure

An In-depth Technical Guide to N-benzoyl-2-methylalanine

This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and characterization of N-benzoyl-2-methylalanine for researchers, scientists, and professionals in drug development.

Chemical Properties and Structure

N-benzoyl-2-methylalanine, also known by its IUPAC name 2-benzamido-2-methylpropanoic acid, is a derivative of the amino acid alanine. It is characterized by a benzoyl group attached to the nitrogen atom and two methyl groups at the alpha-carbon.

Structural Information

-

2D Structure:

Caption: 2D Chemical Structure of N-benzoyl-2-methylalanine.

Tabulated Physicochemical Data

The quantitative properties of N-benzoyl-2-methylalanine are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | 2-benzamido-2-methylpropanoic acid | |

| Molecular Formula | C₁₁H₁₃NO₃ | |

| Molecular Weight | 207.23 g/mol | |

| Monoisotopic Mass | 207.08954 Da | |

| CAS Number | 57224-51-8 | |

| Appearance | White crystal or crystalline powder | |

| Melting Point | ~175-180 °C | |

| Solubility | Soluble in ethanol, methanol, dichloromethane; Insoluble in water | |

| SMILES | CC(C)(C(=O)O)NC(=O)C1=CC=CC=C1 | |

| InChI | InChI=1S/C11H13NO3/c1-11(2,10(14)15)12-9(13)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,12,13)(H,14,15) | |

| InChIKey | AXAMLHJXUICVAY-UHFFFAOYSA-N |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of N-benzoyl-2-methylalanine are provided below.

Synthesis Protocol: Schotten-Baumann Reaction

This protocol describes a general method for the N-benzoylation of an amino acid, adapted for 2-methylalanine.

-

Dissolution: Dissolve 2-methylalanine (1.0 eq) in a 2N sodium hydroxide (NaOH) solution in an ice bath to maintain a temperature of 0-5 °C.

-

Reagent Addition: Add benzoyl chloride (1.1 eq) and an equivalent volume of 2N NaOH solution to the reaction mixture in small, alternating portions with vigorous stirring. Ensure the mixture remains alkaline (pH > 8).

-

Reaction: After the addition is complete, remove the flask from the ice bath and stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Acidification: Cool the solution in an ice bath and acidify slowly with concentrated hydrochloric acid (HCl) to a pH of approximately 2. N-benzoyl-2-methylalanine will precipitate out as a white solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield pure N-benzoyl-2-methylalanine.

-

Drying: Dry the purified product under vacuum to remove residual solvent.

Spectroscopic Characterization Protocols

-

Sample Preparation: Dissolve 10-20 mg of N-benzoyl-2-methylalanine in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm).

-

Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans. Process the data using standard software for Fourier transformation, phase correction, and baseline correction.

-

Expected ¹H NMR Signals (Predicted):

-

~7.8-8.0 ppm: Multiplet, 2H (Aromatic protons ortho to the carbonyl group).

-

~7.4-7.6 ppm: Multiplet, 3H (Aromatic protons meta and para to the carbonyl group).

-

~8.5 ppm: Singlet, 1H (Amide N-H).

-

~12.0 ppm: Broad singlet, 1H (Carboxylic acid O-H).

-

~1.6 ppm: Singlet, 6H (Two equivalent methyl protons).

-

-

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A longer relaxation delay and a greater number of scans are typically required compared to ¹H NMR.

-

Expected ¹³C NMR Signals (Predicted):

-

~177 ppm: Carboxylic acid carbonyl carbon.

-

~167 ppm: Amide carbonyl carbon.

-

~134 ppm: Aromatic quaternary carbon.

-

~131 ppm: Aromatic C-H (para).

-

~128 ppm: Aromatic C-H (ortho).

-

~127 ppm: Aromatic C-H (meta).

-

~57 ppm: Quaternary alpha-carbon.

-

~24 ppm: Methyl carbons.

-

-

-

Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Expected IR Absorption Bands:

-

3300-2500 cm⁻¹: Broad O-H stretch from the carboxylic acid.

-

~3300 cm⁻¹: N-H stretch from the amide.

-

~3060 cm⁻¹: Aromatic C-H stretch.

-

~2980 cm⁻¹: Aliphatic C-H stretch.

-

~1710 cm⁻¹: C=O stretch from the carboxylic acid.

-

~1640 cm⁻¹: C=O stretch from the amide (Amide I band).

-

~1580 cm⁻¹: N-H bend and C-N stretch (Amide II band).

-

~1450, 1600 cm⁻¹: C=C stretches from the aromatic ring.

-

-

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: Utilize an Electrospray Ionization (ESI) mass spectrometer.

-

Acquisition: Acquire the mass spectrum in both positive and negative ion modes.

-

Expected Mass Spectrum Fragments:

-

Positive Ion Mode [M+H]⁺: m/z 208.

-

Negative Ion Mode [M-H]⁻: m/z 206.

-

Key Fragment Ions: A prominent peak at m/z 105 corresponding to the benzoyl cation [C₆H₅CO]⁺ is expected. Another fragment could result from the loss of the carboxyl group (45 Da).

-

-

Workflow Visualizations

The following diagrams illustrate the logical workflows for the synthesis and characterization of N-benzoyl-2-methylalanine.

Caption: Workflow for the synthesis of N-benzoyl-2-methylalanine.

Caption: Workflow for the spectroscopic characterization of the product.

Biological Activity and Applications

N-benzoyl-2-methylalanine serves as an important intermediate in organic synthesis for creating novel, biologically active compounds and is utilized in drug discovery research. While specific signaling pathways for this exact molecule are not extensively documented, the broader class of N-benzoyl amino acid derivatives has demonstrated notable biological potential.

Studies have shown that various N-benzoyl amino esters and acids exhibit significant antifungal activity against pathogens like Aspergillus fumigatus and Fusarium temperatum. Furthermore, metal complexes of related N-acyl amino acid derivatives have been investigated for their antimicrobial properties against various bacteria. These findings suggest that N-benzoyl-2-methylalanine is a valuable scaffold for developing new therapeutic agents.

N-benzoyl-2-methylalanine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-benzoyl-2-methylalanine, a compound of interest in chemical synthesis and drug discovery. This document outlines its chemical properties, synthesis, and known applications, with a focus on providing practical information for laboratory professionals.

Compound Identification and Properties

N-benzoyl-2-methylalanine is a derivative of the amino acid alanine. Its key identifiers and physicochemical properties are summarized below for easy reference.

| Property | Value | Source |

| CAS Number | 57224-51-8 | [ChemBK](--INVALID-LINK--, N-benzoyl-2-methyl-) |

| Molecular Formula | C₁₁H₁₃NO₃ | [ChemBK](--INVALID-LINK--, N-benzoyl-2-methyl-) |

| Molecular Weight | 207.23 g/mol | [ChemBK](--INVALID-LINK--, N-benzoyl-2-methyl-) |

| Appearance | White crystal or crystalline powder | [ChemBK](--INVALID-LINK--, N-benzoyl-2-methyl-) |

| Solubility | Soluble in most organic solvents (e.g., ethanol, methanol, dichloromethane); Insoluble in water. | [ChemBK](--INVALID-LINK--, N-benzoyl-2-methyl-) |

| Melting Point | Approximately 175-180 °C | [ChemBK](--INVALID-LINK--, N-benzoyl-2-methyl-) |

Synthesis

General Experimental Protocol for N-Benzoylation of Amino Acids

The following is a generalized procedure for the N-benzoylation of amino acids, which can serve as a starting point for the synthesis of N-benzoyl-2-methylalanine. This protocol is based on the Schotten-Baumann reaction conditions.

Materials:

-

2-methylalanine

-

Benzoyl chloride

-

Sodium hydroxide (Caustic Soda)

-

Diethyl ether or other suitable organic solvent

-

Hydrochloric acid (for acidification)

-

Standard laboratory glassware and equipment (e.g., round-bottom flask, dropping funnel, magnetic stirrer, filtration apparatus)

Procedure:

-

Dissolve 2-methylalanine in an aqueous solution of sodium hydroxide in a round-bottom flask, typically cooled in an ice bath.

-

Slowly add benzoyl chloride to the stirred solution from a dropping funnel. The reaction is exothermic and the temperature should be maintained at a low level.

-

Continue stirring vigorously to ensure thorough mixing. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is typically acidified with hydrochloric acid to precipitate the N-benzoyl-2-methylalanine product.

-

The solid product is then collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried.

-

Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification.

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of N-benzoyl-2-methylalanine.

Applications and Research Interest

N-benzoyl-2-methylalanine is recognized for its utility in the fields of chemical synthesis and drug research.[1]

-

Chemical Synthesis: It serves as an important reagent or building block for the synthesis of more complex, biologically active compounds.[1]

-

Drug Research: The compound is utilized in drug design and pharmacokinetic studies.[1] The benzoyl group can modify the properties of the parent amino acid, potentially influencing its biological activity, stability, and membrane permeability.

While specific biological activities and signaling pathway involvements for N-benzoyl-2-methylalanine are not detailed in the currently available literature, the broader class of N-acyl amino acids has garnered significant research interest for their diverse biological roles.

Safety Information

Limited specific toxicity and safety data for N-benzoyl-2-methylalanine is available.[1] Therefore, standard laboratory safety precautions should be strictly followed when handling this compound.

-

Work in a well-ventilated area, preferably a fume hood.[1]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1]

-

Avoid direct contact with skin and eyes.[1]

-

In case of accidental inhalation or contact, seek immediate medical attention and have the Safety Data Sheet (SDS) available.[1]

Logical Relationship of Safety Precautions:

Caption: Key safety considerations for handling N-benzoyl-2-methylalanine.

Conclusion

N-benzoyl-2-methylalanine is a chemical compound with established utility in synthetic chemistry and as a potential scaffold in drug discovery. While detailed biological studies on this specific molecule are limited in the public domain, the general procedures for its synthesis are based on well-known reactions. Researchers working with this compound should adhere to rigorous safety protocols due to the limited availability of specific toxicity data. Further investigation into the biological activity of N-benzoyl-2-methylalanine may reveal novel therapeutic applications.

References

An In-depth Technical Guide on the Solubility and Stability of N-benzoyl-2-methylalanine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-benzoyl-2-methylalanine, a critical derivative of the amino acid alanine. Understanding these physicochemical properties is paramount for its application in organic synthesis, pharmaceutical development, and materials science. While specific quantitative data for N-benzoyl-2-methylalanine is not extensively available in public literature, this guide furnishes detailed experimental protocols for its determination, enabling researchers to generate precise and reliable data.

Introduction to N-benzoyl-2-methylalanine

N-benzoyl-2-methylalanine is a derivative of the amino acid alanine, where the amino group is protected by a benzoyl group. This modification significantly alters its physicochemical properties, including its solubility in organic solvents and its overall stability. It is known to be soluble in most organic solvents, such as ethanol, methanol, and dichloromethane, while being insoluble in water. The melting point of N-benzoyl-2-methylalanine is approximately 175-180 °C. Due to the high stability of the amide bond, which is attributed to resonance, N-acylated amino acids are generally stable compounds. However, studies on related N-acyl amino acid amides suggest a potential for hydrolytic instability under acidic conditions.

Solubility Profile

A comprehensive understanding of the solubility of N-benzoyl-2-methylalanine in various organic solvents is crucial for optimizing reaction conditions, purification strategies like recrystallization, and formulation development.

Qualitative Solubility

General qualitative assessments indicate that N-benzoyl-2-methylalanine is soluble in a range of common organic solvents. This is a common characteristic for N-acylated amino acids, which often exhibit improved solubility in organic media compared to their parent amino acids.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of N-benzoyl-2-methylalanine in Various Organic Solvents at Different Temperatures.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |

| Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask Method |

| 40 | Data to be determined | Data to be determined | Shake-Flask Method | |

| Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask Method |

| 40 | Data to be determined | Data to be determined | Shake-Flask Method | |

| Dichloromethane | 25 | Data to be determined | Data to be determined | Shake-Flask Method |

| 40 | Data to be determined | Data to be determined | Shake-Flask Method | |

| Acetone | 25 | Data to be determined | Data to be determined | Shake-Flask Method |

| 40 | Data to be determined | Data to be determined | Shake-Flask Method | |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined | Shake-Flask Method |

| 40 | Data to be determined | Data to be determined | Shake-Flask Method | |

| Acetonitrile | 25 | Data to be determined | Data to be determined | Shake-Flask Method |

| 40 | Data to be determined | Data to be determined | Shake-Flask Method | |

| Toluene | 25 | Data to be determined | Data to be determined | Shake-Flask Method |

| 40 | Data to be determined | Data to be determined | Shake-Flask Method |

Stability Profile

The chemical stability of N-benzoyl-2-methylalanine is a critical parameter, particularly for applications in drug development where degradation can impact efficacy and safety. The inherent stability of the amide bond suggests good stability under neutral conditions. However, forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

Factors Influencing Stability

Several factors can influence the stability of N-benzoyl-2-methylalanine, including:

-

pH: Acidic or basic conditions can catalyze the hydrolysis of the amide bond.

-

Temperature: Elevated temperatures can accelerate degradation reactions.

-

Light: Photodegradation can occur, especially for aromatic compounds.

-

Oxidizing Agents: The presence of oxidizing agents may lead to degradation.

-

Solvent: The nature of the organic solvent can influence degradation kinetics.

Stability Data

Quantitative stability data, such as degradation rates and the identity of degradation products under various stress conditions, are not extensively documented for N-benzoyl-2-methylalanine. The following table provides a template for organizing data from forced degradation studies.

Table 2: Stability of N-benzoyl-2-methylalanine under Stress Conditions.

| Stress Condition | Solvent | Duration | Temperature (°C) | % Degradation | Major Degradation Products | Analytical Method |

| Acidic (e.g., 0.1 N HCl) | Methanol | 24h, 48h, 72h | 60 | Data to be determined | Data to be determined | HPLC-UV/MS |

| Basic (e.g., 0.1 N NaOH) | Methanol | 24h, 48h, 72h | 60 | Data to be determined | Data to be determined | HPLC-UV/MS |

| Oxidative (e.g., 3% H₂O₂) | Methanol | 24h, 48h, 72h | RT | Data to be determined | Data to be determined | HPLC-UV/MS |

| Thermal | Solid State | 1 week, 2 weeks | 80 | Data to be determined | Data to be determined | HPLC-UV/MS |

| Photolytic (ICH Q1B) | Methanol | As per ICH Q1B | RT | Data to be determined | Data to be determined | HPLC-UV/MS |

Experimental Protocols

To facilitate the generation of the critical data outlined above, this section provides detailed methodologies for key experiments.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Materials:

-

N-benzoyl-2-methylalanine (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Filtration device (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a gravimetric analysis setup.

Procedure:

-

Sample Preparation: Add an excess amount of solid N-benzoyl-2-methylalanine to a known volume or mass of the selected organic solvent in a glass vial. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 40 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. Periodically check for the continued presence of undissolved solid.

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) to remove all undissolved particles.

-

Quantification:

-

HPLC Method: Accurately dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the HPLC method. Analyze the sample using a validated stability-indicating HPLC method to determine the concentration of N-benzoyl-2-methylalanine.

-

Gravimetric Method: Accurately weigh a portion of the clear, filtered solution into a pre-weighed container. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause degradation). Once the solvent is completely removed, re-weigh the container to determine the mass of the dissolved N-benzoyl-2-methylalanine.

-

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L).

Stability Assessment: Forced Degradation Studies

Forced degradation studies are conducted to understand the intrinsic stability of the molecule and to identify potential degradation products.

Materials:

-

N-benzoyl-2-methylalanine

-

Selected organic solvents

-

Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)

-

pH meter

-

Temperature-controlled chambers/ovens

-

Photostability chamber (compliant with ICH Q1B guidelines)

-

Validated stability-indicating HPLC method (capable of separating the parent compound from its degradation products)

Procedure:

-

Preparation of Stock Solutions: Prepare solutions of N-benzoyl-2-methylalanine in the chosen organic solvents at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Add an appropriate amount of acid (e.g., to achieve a final concentration of 0.1 N HCl) to the stock solution.

-

Basic Hydrolysis: Add an appropriate amount of base (e.g., to achieve a final concentration of 0.1 N NaOH) to the stock solution.

-

Oxidative Degradation: Add an appropriate amount of an oxidizing agent (e.g., to achieve a final concentration of 3% H₂O₂) to the stock solution.

-

Thermal Degradation: Expose both the solid compound and solutions to elevated temperatures (e.g., 60-80 °C).

-

Photodegradation: Expose the solution to light as specified in the ICH Q1B guideline.

-

-

Incubation: Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours). A control sample (unstressed) should be kept under normal storage conditions.

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary (for acidic and basic stress samples), and analyze using the validated stability-indicating HPLC method.

-

Data Analysis: Determine the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample. Identify and characterize any significant degradation products, potentially using mass spectrometry (LC-MS).

Visualizations

To further clarify the experimental processes and conceptual relationships, the following diagrams are provided.

Caption: Experimental workflow for determining the solubility and stability of N-benzoyl-2-methylalanine.

Caption: Logical relationships between factors influencing solubility and stability and their impact on applications.

Conclusion

This technical guide provides a foundational framework for researchers and professionals working with N-benzoyl-2-methylalanine. While specific quantitative data on its solubility and stability are currently limited in the public domain, the detailed experimental protocols provided herein will empower researchers to generate the necessary data for their specific needs. A thorough understanding and experimental determination of these properties are essential for the successful application of N-benzoyl-2-methylalanine in synthesis, purification, and formulation development.

Potential Biological Activities of N-benzoyl-2-methylalanine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzoyl-2-methylalanine derivatives represent a class of compounds with significant potential in medicinal chemistry. While specific research on the 2-methylalanine scaffold is nascent, the broader family of N-benzoyl amino acid derivatives has demonstrated a wide spectrum of biological activities. This technical guide consolidates available data on related compounds, providing a predictive framework for the potential antimicrobial, anticancer, and anti-inflammatory activities of N-benzoyl-2-methylalanine derivatives. Detailed experimental protocols for evaluating these activities are provided to facilitate further research and drug discovery efforts in this area.

Introduction

The N-benzoyl amino acid motif is a privileged scaffold in drug discovery, known to impart favorable pharmacokinetic and pharmacodynamic properties to molecules. The incorporation of a 2-methylalanine residue introduces a gem-dimethyl group on the α-carbon, which can confer unique conformational constraints and metabolic stability. These structural features make N-benzoyl-2-methylalanine derivatives compelling candidates for the development of novel therapeutic agents. This guide explores the potential biological activities of these derivatives by examining the established activities of structurally similar compounds.

Potential Biological Activities

While direct experimental data for N-benzoyl-2-methylalanine derivatives is limited in publicly available literature, the activities of analogous N-benzoyl amino acid derivatives provide strong indications of their potential therapeutic applications.

Antimicrobial and Antifungal Activity

N-benzoyl amino acid derivatives have shown promising activity against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the disruption of cell membrane integrity or the inhibition of essential enzymes.

Table 1: Antimicrobial and Antifungal Activity of Selected N-benzoyl Amino Acid Derivatives

| Compound Class | Derivative Example | Test Organism | Activity Metric | Value | Reference |

| N-benzoyl Amino Esters | N-(2,4,6-trimethylbenzoyl)-L-valine methyl ester | Aspergillus fumigatus | % Inhibition | 78.2% | [1] |

| N-benzoyl Amino Esters | N-(4-methoxybenzoyl)-L-tryptophan methyl ester | Fusarium temperatum | % Inhibition | 78.5% | [1] |

| Amino Acid-(N'-Benzoyl) Hydrazides | (Cd:L),(1:1) of N-Boc-L-phenylalanine-(N'-benzoyl) hydrazide | Staphylococcus aureus | MIC | Comparable to Ampicillin | [2] |

| Amino Acid-(N'-Benzoyl) Hydrazides | N-Boc-L-leucine-(N'-benzoyl) hydrazide | Escherichia coli | MIC | Not specified | [2] |

Note: Data for N-benzoyl-2-methylalanine derivatives are not available in the cited literature. The table presents data for structurally related compounds to indicate potential activity.

Anticancer Activity

The N-benzoyl moiety is present in numerous compounds investigated for their anticancer properties. These compounds often exert their effects through mechanisms such as the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.

Table 2: Anticancer Activity of Selected N-benzoyl and Related Derivatives

| Compound Class | Derivative Example | Cell Line | Activity Metric | Value | Reference |

| Benzoxazole clubbed 2-pyrrolidinones | 4-SO2NH2 phenyl derivative | hMAGL | IC50 | 7.6 nM | [3] |

| Benzoxazole clubbed 2-pyrrolidinones | 4-NO2 derivative | hMAGL | IC50 | 8.4 nM | [3] |

| 2-Aroyl Benzofuran-Based Hydroxamic Acids | Compound 6a | A549, HT-29, MCF-7 | IC50 | Single-digit nM | [4] |

| 2-Aroyl Benzofuran-Based Hydroxamic Acids | Compound 11c | A549, HT-29, MCF-7 | IC50 | Double-digit nM | [4] |

Note: Data for N-benzoyl-2-methylalanine derivatives are not available in the cited literature. The table presents data for structurally related compounds to indicate potential activity.

Anti-inflammatory Activity

N-benzoyl amino acid derivatives have been explored for their potential to modulate inflammatory pathways. The proposed mechanisms often involve the inhibition of key inflammatory enzymes like cyclooxygenases (COX).

Table 3: Anti-inflammatory Activity of Selected N-benzoyl Amino Acid Derivatives

| Compound Class | Derivative Example | Assay | Activity Metric | Result | Reference |

| N-(2-benzoylphenyl)alanine derivatives | - | Evans blue-carrageenan induced pleural effusion | Potency | Two compounds were 1/10th as potent as indomethacin | [5] |

| Benzothiazole derivatives | Compound 17c | Carrageenan-induced rat paw edema | % Inhibition | 72% (1h), 76% (2h), 80% (3h) | [6] |

| Benzothiazole derivatives | Compound 17i | Carrageenan-induced rat paw edema | % Inhibition | 64% (1h), 73% (2h), 78% (3h) | [6] |

Note: Data for N-benzoyl-2-methylalanine derivatives are not available in the cited literature. The table presents data for structurally related compounds to indicate potential activity.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological activities of N-benzoyl-2-methylalanine derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[7]

Materials:

-

Test N-benzoyl-2-methylalanine derivative

-

Standard bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

0.5 McFarland turbidity standard

Procedure:

-

Inoculum Preparation: Aseptically transfer colonies of the test microorganism into a sterile broth and incubate at 37°C until the turbidity matches the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a stock solution of the N-benzoyl-2-methylalanine derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the 96-well plate using sterile broth.

-

Inoculation: Add 100 µL of the prepared inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Caption: Workflow for MIC determination using broth microdilution.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10][11]

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium

-

Test N-benzoyl-2-methylalanine derivative

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the N-benzoyl-2-methylalanine derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Caption: Workflow for the MTT cytotoxicity assay.

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema in Rats

This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.[12][13][14][15][16]

Materials:

-

Wistar or Sprague-Dawley rats

-

Test N-benzoyl-2-methylalanine derivative

-

Carrageenan solution (1% in sterile saline)

-

Positive control (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the N-benzoyl-2-methylalanine derivative orally or intraperitoneally to the test group of rats. The control group receives the vehicle, and the positive control group receives the standard anti-inflammatory drug.

-

Induction of Edema: After a specific period (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Caption: Workflow for the carrageenan-induced paw edema assay.

Potential Signaling Pathways

While specific signaling pathways for N-benzoyl-2-methylalanine derivatives have not been elucidated, based on the activities of related compounds, several potential targets can be hypothesized.

For instance, in the context of cancer, N-benzoyl derivatives could potentially interfere with microtubule dynamics, similar to other tubulin-targeting agents. This would lead to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Caption: Hypothetical anticancer signaling pathway.

Conclusion

N-benzoyl-2-methylalanine derivatives are a promising class of compounds for further investigation in drug discovery. Based on the biological activities of structurally related N-benzoyl amino acid derivatives, they hold potential as antimicrobial, anticancer, and anti-inflammatory agents. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these potential activities. Further research is warranted to synthesize and screen a library of N-benzoyl-2-methylalanine derivatives to elucidate their specific structure-activity relationships and mechanisms of action.

References

- 1. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]

- 2. mdpi.com [mdpi.com]

- 3. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiinflammatory activity of N-(2-benzoylphenyl)alanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. texaschildrens.org [texaschildrens.org]

- 9. cyrusbio.com.tw [cyrusbio.com.tw]

- 10. atcc.org [atcc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Investigating the Anti‐Inflammatory Potential of SLC‐0111: A Carbonic Anhydrase Inhibitor Targeting Cyclooxygenase‐Mediated Inflammatory Pathways in a Carrageenan‐Induced Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-Inflammatory Effect of Izalpinin Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. brieflands.com [brieflands.com]

An In-depth Technical Guide on the Discovery and History of N-Benzoyl-alpha-Methylamino Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of N-benzoyl-alpha-methylamino acids. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.

Introduction

N-benzoyl-alpha-methylamino acids are a unique class of unnatural amino acids characterized by the presence of a benzoyl group attached to the nitrogen atom and a methyl group at the alpha-carbon. The introduction of the alpha-methyl group imparts conformational rigidity to the amino acid backbone, which can significantly influence the biological activity of peptides and small molecules incorporating these moieties. This modification can enhance resistance to enzymatic degradation, improve metabolic stability, and modulate binding affinity to biological targets.

Historically, the study of N-acylated amino acids dates back to the early 20th century, with significant contributions from chemists like Max Bergmann. His work on peptide synthesis, such as the Bergmann Azlactone Peptide Synthesis developed in 1926, laid the groundwork for the chemical manipulation of amino acids. While the primary focus of early research was on N-acylation for peptide bond formation and as a protecting group strategy, the specific exploration of alpha-methylated analogs came later as chemists sought to create more stable and conformationally constrained peptide structures.

Synthesis of N-Benzoyl-alpha-Methylamino Acids

The synthesis of N-benzoyl-alpha-methylamino acids typically involves two key steps: the synthesis of the alpha-methylamino acid and the subsequent N-benzoylation.

Synthesis of alpha-Methylamino Acids

Historically, the synthesis of alpha-methylated amino acids has been a chemical challenge. Modern approaches often start with an optically active α-amino acid and replace the α-hydrogen while aiming to retain the original enantiomeric configuration.

N-Benzoylation

The most common method for the N-benzoylation of amino acids is the Schotten-Baumann reaction, which involves the use of benzoyl chloride in the presence of a base. This method is widely applicable and has been used for the preparation of various N-benzoyl amino acid derivatives.

Experimental Protocol: Schotten-Baumann N-Benzoylation of alpha-Methylamino Acids

This protocol is a generalized procedure based on established methods for the N-benzoylation of amino acids.

-

Materials:

-

alpha-Methylamino acid

-

Benzoyl chloride

-

Sodium bicarbonate or Sodium hydroxide solution

-

Diethyl ether or other suitable organic solvent

-

Hydrochloric acid (for acidification)

-

Deionized water

-

-

Procedure:

-

Dissolve the alpha-methylamino acid in an aqueous solution of sodium bicarbonate or sodium hydroxide.

-

Cool the solution in an ice bath.

-

Add benzoyl chloride dropwise to the cooled solution with vigorous stirring. The reaction is typically exothermic.

-

Continue stirring for 1-2 hours at room temperature after the addition is complete.

-

Extract the reaction mixture with an organic solvent (e.g., diethyl ether) to remove any unreacted benzoyl chloride and benzoic acid.

-

Acidify the aqueous layer with hydrochloric acid to precipitate the N-benzoyl-alpha-methylamino acid.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

Recrystallize the product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure N-benzoyl-alpha-methylamino acid.

-

Quantitative Data

The following table summarizes representative quantitative data for a selection of N-benzoyl amino acids. Data for alpha-methylated analogs is sparse in early literature, and the provided data serves as a comparative baseline.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |

| N-Benzoyl-L-alanine | C10H11NO3 | 193.20 | 151-154 | - | PubChem |

| N-Benzoyl-DL-phenylalanine | C16H15NO3 | 269.29 | 186-188 | - | PubChem |

| N-Benzoyl-L-leucine | C13H17NO3 | 235.28 | 102-103 | - | ChemicalBook |

| N-Benzoyl-p-chloro-DL-phenylalanine | C16H14ClNO3 | 303.74 | - | - | J Pharm Sci (1979) |

| N-Benzoyl-m-fluoro-DL-phenylalanine | C16H14FNO3 | 287.29 | - | - | J Pharm Sci (1979) |

Biological Activities and Signaling Pathways

N-benzoyl-alpha-methylamino acids and their non-methylated counterparts have been investigated for a range of biological activities, primarily as inhibitors of specific protein-protein interactions and enzymatic processes.

Inhibition of LFA-1/ICAM-1 Interaction

The interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) is crucial for leukocyte adhesion and migration, playing a key role in inflammatory responses. N-benzoyl amino acid derivatives have been identified as inhibitors of this interaction. The alpha-methyl group in N-benzoyl-alpha-methylamino acids can enforce a specific conformation that may enhance binding to the allosteric site of LFA-1, thereby preventing its activation and subsequent binding to ICAM-1.

N-Substituted Alpha-Methylated Amino Acids: A Technical Guide to Enhancing Peptide Therapeutics

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of N-substituted and alpha-methylated amino acids into peptide-based drug candidates represents a cornerstone of modern medicinal chemistry. These modifications offer a powerful toolkit to overcome the inherent pharmacokinetic limitations of natural peptides, such as poor metabolic stability and low membrane permeability. This technical guide provides an in-depth review of the synthesis, properties, and applications of these crucial building blocks, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to inform and guide the development of next-generation peptide therapeutics.

Enhancing Proteolytic Stability

A primary challenge in the development of peptide drugs is their rapid degradation by proteases in the body. N-methylation and alpha-methylation provide steric hindrance that shields the peptide backbone from enzymatic cleavage, significantly extending their in vivo half-life.

N-methylation, the substitution of the amide proton with a methyl group, has been shown to dramatically increase resistance to enzymatic degradation.[1] This modification disrupts the hydrogen-bonding patterns recognized by proteases, thereby inhibiting cleavage.[1] The protective effect can even extend over a four-residue window from a single N-methylation site.[1] Similarly, alpha-methylation, the replacement of the alpha-hydrogen with a methyl group, introduces steric bulk that restricts the conformational flexibility of the peptide backbone, further enhancing proteolytic resistance.[2]

| Peptide Sequence | Modification | Protease | Half-life (t½) | Fold Increase in Stability | Reference |

| G-protein-binding peptide (DKLYWWEFL) | Non-methylated | Trypsin | ~2.5 min | - | [1] |

| N-Me-Asp (at P2 position) | Trypsin | 3 h | 72 | [1] | |

| N-Me-Lys (at P1 position) | Trypsin | > 42 h | > 1000 | [1] | |

| N-Me-Leu (at P1' position) | Trypsin | > 42 h | > 1000 | [1] | |

| N-Me-Tyr (at P2' position) | Trypsin | > 42 h | > 1000 | [1] |

Modulating Receptor Binding Affinity

The conformational constraints imposed by N- and alpha-methylation can pre-organize a peptide into its bioactive conformation, leading to enhanced receptor binding affinity and selectivity. However, this effect is highly dependent on the position of the modification and its role in the peptide-receptor interaction.

A systematic N-methyl scan of somatostatin octapeptide agonists, for instance, revealed that methylation at specific residues can either abolish or significantly enhance binding affinity for different somatostatin receptor subtypes (sst1-sst5).[3][4] For example, N-methylation of the D-Trp residue in one analog resulted in exceptionally high affinity and selectivity for the sst5 receptor.[3] Conversely, methylation of other residues, such as Phe, Thr, and Cys, largely destroyed affinity for all receptor subtypes.[3]

| Peptide Analogue | Position of N-Methylation | sst1 (Ki, nM) | sst2 (Ki, nM) | sst3 (Ki, nM) | sst4 (Ki, nM) | sst5 (Ki, nM) | Reference |

| Parent Peptide | - | 1.5 | 0.3 | 2.0 | 25 | 1.4 | [3] |

| N-Me-D-Phe | 5 | 1.8 | 0.5 | 2.5 | 30 | 1.2 | [3] |

| N-Me-Cys | 6 | >1000 | >1000 | >1000 | >1000 | >1000 | [3] |

| N-Me-Phe | 7 | >1000 | >1000 | >1000 | >1000 | >1000 | [3] |

| N-Me-D-Trp | 8 | 150 | 1.2 | 80 | 200 | 0.05 | [3] |

| N-Me-Lys | 9 | 2.5 | 0.4 | 3.0 | 40 | 1.8 | [3] |

| N-Me-Thr | 10 | >1000 | >1000 | >1000 | >1000 | >1000 | [3] |

| N-Me-Cys | 11 | >1000 | >1000 | >1000 | >1000 | >1000 | [3] |

Synthesis of N-Substituted Alpha-Methylated Amino Acids

The synthesis of these modified amino acids can be challenging, but several methods have been developed. The overall yield can vary significantly depending on the specific amino acid and the synthetic route employed.

| Amino Acid | Synthetic Method | Overall Yield | Reference |

| (S)-alpha-Methylproline | Self-regeneration of a stereogenic center | 85-90% | [5] |

| (R)-alpha-Methylproline | Self-regeneration of a stereogenic center | 55% | [5] |

| N-Formyl alpha-methyl-L-proline methyl ester | Methylation of 2-trichloromethyloxazolidinone | 58% (methylation step) | [2] |

| 2-amino-3-methylbutyronitrile (D-Valine precursor) | Cyaniding isobutylaldehyde | 87.4% | [6] |

| L-N-Boc-N-methyl-β-hydroxyvaline | Multi-step from D-serine methyl ester | 43% | [7] |

Experimental Protocols

On-Resin N-Methylation of Peptides

A common and efficient method for the site-selective N-methylation of peptides directly on the solid support is a three-step procedure adapted from the Fukuyama-Mitsunobu reaction.

Materials:

-

Fmoc-protected peptide-resin

-

o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

Collidine or 2,4,6-trimethylpyridine

-

N,N-Dimethylformamide (DMF)

-

Methyl p-toluenesulfonate or methyl iodide

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

N-Methyl-2-pyrrolidone (NMP)

-

2-Mercaptoethanol

Procedure:

-

Sulfonylation: The N-terminal Fmoc group of the resin-bound peptide is removed. The free amine is then reacted with o-NBS-Cl and a hindered base like collidine in DMF to form the o-nitrobenzenesulfonamide.

-

Methylation: The sulfonated peptide is then methylated using a methylating agent such as methyl p-toluenesulfonate or methyl iodide with a base like DBU in a solvent mixture, for example, DMF/NMP.

-

Desulfonylation: The o-NBS protecting group is removed by treatment with 2-mercaptoethanol and DBU in NMP, revealing the N-methylated amine, which is ready for the next coupling step.

In Vitro Proteolytic Stability Assay

This protocol outlines a general procedure to assess the stability of peptides in the presence of proteases.

Materials:

-

Purified non-methylated and N-methylated peptides

-

Protease of interest (e.g., trypsin, chymotrypsin, pepsin)

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Quenching solution (e.g., trifluoroacetic acid)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

-

Incubation: The peptide is incubated with the protease in the assay buffer at a specific temperature (e.g., 37°C).

-

Time Points: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

-

Quenching: The enzymatic reaction in each aliquot is stopped by adding a quenching solution.

-

Analysis: The amount of intact peptide remaining at each time point is quantified by RP-HPLC.

-

Data Analysis: The percentage of remaining peptide is plotted against time, and the half-life (t½) is calculated from the degradation curve.

Radioligand Binding Assay for GPCRs

This protocol describes a competitive binding assay to determine the affinity of peptides for a G-protein-coupled receptor (GPCR).

Materials:

-

Cell membranes expressing the target GPCR

-

Radiolabeled ligand specific for the GPCR

-

Unlabeled competitor peptides (non-methylated and N-methylated)

-

Binding buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubation: Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor peptide in the binding buffer.

-

Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

-

Filtration: The reaction mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand. The filters are then washed to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The incorporation of N-substituted alpha-methylated amino acids can significantly impact how a peptide interacts with its target receptor and modulates downstream signaling pathways. For example, N-methylated somatostatin analogs are used clinically to treat neuroendocrine tumors by binding to somatostatin receptors (SSTRs) and initiating signaling cascades that inhibit cell proliferation and hormone secretion.[8]

The following diagram illustrates a general workflow for the synthesis and characterization of N-methylated peptides.

References

- 1. benchchem.com [benchchem.com]

- 2. WO2019002344A1 - Method for preparation of alpha-methyl-l-proline - Google Patents [patents.google.com]

- 3. N-Methyl scan of somatostatin octapeptide agonists produces interesting effects on receptor subtype specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Highly potent and subtype selective ligands derived by N-methyl scan of a somatostatin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN102070473B - Method for synthesizing D-valine - Google Patents [patents.google.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of N-benzoyl-2-methylalanine: An Application Note and Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of N-benzoyl-2-methylalanine, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through the Schotten-Baumann reaction, a robust and widely used method for the N-acylation of amino acids.

Introduction

N-benzoyl-2-methylalanine, also known as N-benzoyl-α-aminoisobutyric acid, is a non-proteinogenic amino acid derivative. The incorporation of the α,α-disubstituted amino acid moiety can impart unique conformational constraints on peptides and other bioactive molecules, often leading to enhanced metabolic stability and improved pharmacological properties. This protocol details a reliable laboratory-scale synthesis from readily available starting materials.

Reaction Scheme

The synthesis proceeds via the N-benzoylation of 2-methylalanine (α-aminoisobutyric acid) using benzoyl chloride in the presence of a base, a classic example of the Schotten-Baumann reaction.[1][2][3][4][5][6] The base neutralizes the hydrochloric acid formed during the reaction, driving the equilibrium towards the formation of the amide product.[5]

Caption: Reaction scheme for the synthesis of N-benzoyl-2-methylalanine.

Experimental Protocol

This protocol is based on the general principles of the Schotten-Baumann reaction adapted for the synthesis of N-benzoyl amino acids.[1][2]

Materials:

-

2-Methylalanine (α-aminoisobutyric acid)

-

Benzoyl chloride

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Ethanol

-

Standard laboratory glassware (beaker, Erlenmeyer flask, Büchner funnel, etc.)

-

Magnetic stirrer

-

pH meter or pH paper

-

Ice bath

Procedure:

-

Dissolution of Amino Acid: In a 250 mL beaker, dissolve 10.3 g (0.1 mol) of 2-methylalanine in 100 mL of 1 M sodium hydroxide solution. Cool the solution to 0-5 °C in an ice bath with continuous stirring.

-

Addition of Benzoyl Chloride: While maintaining the low temperature and vigorous stirring, slowly add 14.1 g (12.0 mL, 0.1 mol) of benzoyl chloride dropwise to the amino acid solution.

-

Maintaining pH: Concurrently, add a 4 M sodium hydroxide solution dropwise to maintain the pH of the reaction mixture between 10 and 11. The addition of both benzoyl chloride and sodium hydroxide should take approximately 30-45 minutes.

-

Reaction Completion: After the complete addition of benzoyl chloride, continue stirring the reaction mixture in the ice bath for an additional 2 hours.

-

Acidification: Remove the reaction vessel from the ice bath and allow it to warm to room temperature. Slowly add concentrated hydrochloric acid to the vigorously stirred solution until the pH reaches 2. This will precipitate the N-benzoyl-2-methylalanine.

-

Isolation of Product: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the white solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with two 50 mL portions of cold deionized water to remove any inorganic salts.

-

Recrystallization: Recrystallize the crude product from an ethanol/water mixture to obtain pure N-benzoyl-2-methylalanine.

-

Drying: Dry the purified crystals in a vacuum oven at 60 °C to a constant weight.

Characterization Data

The synthesized N-benzoyl-2-methylalanine should be characterized to confirm its identity and purity.

| Property | Value | Reference |

| Appearance | White crystalline powder | [7] |

| Molecular Formula | C₁₁H₁₃NO₃ | [3] |

| Molecular Weight | 207.23 g/mol | |

| Melting Point | 175-180 °C | [7] |

| Solubility | Soluble in ethanol, methanol, dichloromethane; insoluble in water. | [7] |

Spectroscopic Data (Predicted/Typical):

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~7.8-8.0 (d, 2H, ortho-protons of benzoyl group), ~7.4-7.6 (m, 3H, meta- and para-protons of benzoyl group), ~1.6 (s, 6H, two methyl groups), ~8.5 (s, 1H, NH), ~12.0 (br s, 1H, COOH). |

| ¹³C NMR | δ (ppm): ~177 (COOH), ~167 (C=O, amide), ~134 (ipso-C of benzoyl group), ~132 (para-C of benzoyl group), ~128 (ortho-C of benzoyl group), ~127 (meta-C of benzoyl group), ~57 (quaternary C), ~24 (CH₃). |

| IR (KBr) | ν (cm⁻¹): ~3300 (N-H stretch), ~3000-2500 (O-H stretch, broad), ~1710 (C=O stretch, carboxylic acid), ~1630 (C=O stretch, amide I), ~1580 (N-H bend, amide II), ~1530 (aromatic C=C stretch). |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of N-benzoyl-2-methylalanine.

Caption: Workflow for the synthesis of N-benzoyl-2-methylalanine.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

-

Benzoyl chloride is corrosive and a lachrymator. Handle with care.

-

Sodium hydroxide and concentrated hydrochloric acid are corrosive. Avoid contact with skin and eyes.

-

Handle all chemicals in accordance with their Safety Data Sheets (SDS).

Conclusion

This protocol provides a straightforward and reproducible method for the laboratory synthesis of N-benzoyl-2-methylalanine. The Schotten-Baumann reaction conditions are well-established and offer a reliable route to this important building block for pharmaceutical and chemical research. Proper adherence to the experimental procedure and safety precautions is essential for a successful and safe synthesis.

References

- 1. chemistnotes.com [chemistnotes.com]

- 2. testbook.com [testbook.com]

- 3. PubChemLite - N-benzoyl-2-methylalanine (C11H13NO3) [pubchemlite.lcsb.uni.lu]

- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 5. byjus.com [byjus.com]

- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 7. chembk.com [chembk.com]

- 8. N-BENZOYL-DL-ALANINE(1205-02-3) 1H NMR spectrum [chemicalbook.com]

- 9. N-Benzoyl-DL-alanine | C10H11NO3 | CID 71002 - PubChem [pubchem.ncbi.nlm.nih.gov]

High-Yield Synthesis of N-benzoyl-2-methylalanine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the high-yield synthesis of N-benzoyl-2-methylalanine, a compound of interest in organic synthesis and drug discovery. The protocols are designed to be clear, concise, and reproducible for researchers in a laboratory setting.

Introduction

N-benzoyl-2-methylalanine, also known as 2-benzamido-2-methylpropanoic acid, is a derivative of the non-proteinogenic amino acid 2-methylalanine (α-aminoisobutyric acid). The introduction of a benzoyl group to the nitrogen atom can significantly alter the physicochemical and biological properties of the parent amino acid, making it a valuable building block in medicinal chemistry. This document outlines two primary high-yield synthetic methods for its preparation: the robust Schotten-Baumann reaction and a milder method utilizing benzoic anhydride.

Data Presentation

The following table summarizes the key quantitative data associated with the described synthesis methods.

| Method | Reagents | Solvent(s) | Typical Yield | Melting Point (°C) |

| Schotten-Baumann | 2-Methylalanine, Benzoyl Chloride, Sodium Hydroxide | Water, Dioxane | > 80% | 175-180 |

| Benzoic Anhydride | 2-Methylalanine, Benzoic Anhydride, Sodium Bicarbonate | Water, Ethanol | ~70-85% | 175-180 |

| Green Synthesis (PEG-400) | 2-Methylalanine, Benzoyl Chloride, Sodium Bicarbonate | PEG-400, Water | ~80% | 175-180 |

Experimental Protocols

Method 1: Schotten-Baumann Reaction

This classic method is widely used for the N-acylation of amines and offers high yields for the synthesis of N-benzoyl-2-methylalanine.[1][2][3][4][5][6]

Materials:

-

2-Methylalanine (α-aminoisobutyric acid)

-

Benzoyl chloride

-

Sodium hydroxide (NaOH)

-

1,4-Dioxane

-

Hydrochloric acid (HCl, concentrated)

-

Distilled water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Büchner funnel and filter paper

-

pH paper or pH meter

Procedure:

-

Dissolution: In a 250 mL round-bottom flask, dissolve 10.3 g (0.1 mol) of 2-methylalanine in 100 mL of 1 M sodium hydroxide solution. Cool the flask in an ice bath with continuous stirring.

-

Addition of Benzoyl Chloride: Slowly add 14.1 g (12 mL, 0.1 mol) of benzoyl chloride and 50 mL of 1,4-dioxane to the cooled amino acid solution. The benzoyl chloride should be added dropwise from a dropping funnel over a period of 30 minutes.

-

Reaction: After the addition is complete, continue to stir the reaction mixture vigorously at room temperature for 2-3 hours. Monitor the pH of the reaction and maintain it at approximately 8-9 by adding small portions of 2 M NaOH solution as needed.

-

Work-up: After the reaction is complete (indicated by the disappearance of the benzoyl chloride odor), transfer the mixture to a separatory funnel. Wash the aqueous layer with 50 mL of diethyl ether to remove any unreacted benzoyl chloride.

-

Precipitation: Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2. A white precipitate of N-benzoyl-2-methylalanine will form.

-

Isolation and Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any inorganic salts.

-

Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Characterization:

-

Appearance: White crystalline powder.[7]

-

Melting Point: Approximately 175-180 °C.[7]

-

Solubility: Soluble in most organic solvents like ethanol, methanol, and dichloromethane; insoluble in water.[7]

Method 2: Synthesis using Benzoic Anhydride

This method provides a good alternative to the Schotten-Baumann reaction, avoiding the use of the more corrosive benzoyl chloride.[8][9]

Materials:

-

2-Methylalanine (α-aminoisobutyric acid)

-

Benzoic anhydride

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol

-

Hydrochloric acid (HCl, 1 M)

-

Distilled water

-

Magnetic stirrer and stir bar

-

Round-bottom flask with reflux condenser

-

Heating mantle

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, combine 5.15 g (0.05 mol) of 2-methylalanine, 12.4 g (0.055 mol) of benzoic anhydride, and 100 mL of a 5% aqueous sodium bicarbonate solution.

-

Heating: Attach a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours with continuous stirring.

-

Cooling and Filtration: After the reflux period, cool the reaction mixture to room temperature. A white solid may precipitate. If so, filter the mixture and retain the filtrate.

-

Acidification: Transfer the filtrate to a beaker and slowly acidify with 1 M hydrochloric acid to a pH of approximately 2-3. A white precipitate of N-benzoyl-2-methylalanine will form.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold distilled water.

-

Recrystallization: For higher purity, the crude product can be recrystallized from a hot ethanol-water mixture.

-

Drying: Dry the final product in a vacuum oven at 60-70 °C.

Mandatory Visualizations

Caption: Schotten-Baumann reaction pathway for N-benzoyl-2-methylalanine synthesis.

Caption: Experimental workflow for the Schotten-Baumann synthesis.

Notes for Sterically Hindered Amino Acids

2-Methylalanine is a sterically hindered amino acid due to the presence of two methyl groups on the alpha-carbon. This can sometimes lead to lower reaction rates or yields in standard acylation reactions. If the yields obtained from the above protocols are not satisfactory, the following modifications can be considered:

-

Use of Symmetric Anhydrides: The use of pre-formed benzoic anhydride (as in Method 2) or the in-situ formation of a symmetric anhydride of benzoic acid can be more effective for acylating hindered amines.

-

Alternative Coupling Reagents: For particularly challenging syntheses, peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine can be employed.

This document provides a comprehensive guide for the high-yield synthesis of N-benzoyl-2-methylalanine. Researchers are encouraged to adapt and optimize these protocols to suit their specific laboratory conditions and requirements.

References

- 1. ijirset.com [ijirset.com]

- 2. N-Benzoyl-DL-alanine | C10H11NO3 | CID 71002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives [mdpi.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. N-BENZOYL-DL-ALANINE(1205-02-3) 1H NMR [m.chemicalbook.com]

- 6. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]

- 7. chembk.com [chembk.com]

- 8. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]

- 9. scielo.org.mx [scielo.org.mx]

Application Notes and Protocols for the Use of N-benzoyl-2-methylalanine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzoyl-2-methylalanine, a non-proteinogenic amino acid, is a valuable building block in peptide synthesis for introducing conformational constraints and enhancing proteolytic stability. The presence of the α-methyl group restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, favoring helical conformations. The N-benzoyl group provides a stable protecting group and can also contribute to the biological activity of the final peptide.

These application notes provide a comprehensive guide for the efficient incorporation of N-benzoyl-2-methylalanine into peptide sequences using solid-phase peptide synthesis (SPPS) protocols. The information compiled herein is based on established methods for sterically hindered and N-acylated amino acids.

Properties of N-benzoyl-2-methylalanine

A summary of the key chemical and physical properties of N-benzoyl-2-methylalanine is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C11H13NO3 | |

| Molecular Weight | 207.23 g/mol | |

| Appearance | White crystalline powder | |

| Melting Point | 175-180 °C | |

| Solubility | Soluble in most organic solvents (e.g., ethanol, methanol, dichloromethane), insoluble in water. | |

| CAS Number | 57224-51-8 |

Quantitative Data on Peptide Synthesis

The incorporation of sterically hindered amino acids like N-benzoyl-2-methylalanine presents challenges in achieving high coupling efficiencies. The selection of an appropriate coupling reagent is critical. The following table summarizes typical coupling efficiencies and purities observed when using high-efficiency coupling reagents for sterically hindered amino acids, which can be extrapolated for N-benzoyl-2-methylalanine.

| Coupling Reagent | Coupling Efficiency (%) | Crude Peptide Purity (%) | Notes |

| HATU/DIPEA | >95 | 70-85 | Recommended for sterically hindered couplings. Extended coupling times or double coupling may be necessary. |

| HCTU/DIPEA | >95 | 70-85 | Similar to HATU, a highly efficient coupling reagent. |

| PyAOP/DIPEA | >90 | 65-80 | A phosphonium-based reagent, effective for difficult couplings. |

| COMU/DIPEA | >95 | 75-90 | A newer generation uronium salt with high efficiency and lower risk of racemization. |

| DIC/HOBt | 70-90 | 50-70 | A carbodiimide-based method, may require longer reaction times and can be less efficient for highly hindered couplings. |

Note: The data presented is based on studies with structurally similar amino acids (e.g., Aib, N-methylated amino acids) and may vary depending on the specific peptide sequence, resin, and synthesis conditions.

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) using N-benzoyl-2-methylalanine

This protocol outlines the manual incorporation of N-benzoyl-2-methylalanine into a peptide sequence on a Rink Amide resin using Fmoc chemistry.

Materials:

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

N-benzoyl-2-methylalanine

-

Coupling reagent (e.g., HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Washing solvents (DMF, DCM, Methanol)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

-

Coupling of N-benzoyl-2-methylalanine:

-

In a separate vial, dissolve N-benzoyl-2-methylalanine (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Pre-activate the mixture for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. A double coupling (repeating the coupling step) may be necessary for optimal results.

-

Monitor the coupling completion using a qualitative test (e.g., Kaiser test on a subsequent standard amino acid coupling). Note that the secondary amine of a successfully coupled N-benzoyl-2-methylalanine will not give a positive Kaiser test.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.

-

Final Deprotection and Cleavage:

-

After the final coupling step, perform a final Fmoc deprotection (if applicable).

-

Wash the resin with DMF, DCM, and finally methanol, then dry under vacuum.

-

Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Deprotection of the N-benzoyl Group (Solution Phase)

If the N-benzoyl group needs to be removed from the final peptide, the following solution-phase protocol can be adapted. This procedure is harsh and should be considered based on the stability of the peptide.

Materials:

-

N-benzoyl protected peptide

-

Concentrated Hydrochloric Acid (HCl) or Sodium Methoxide in Methanol

-

Appropriate solvent system for the peptide

Procedure (Acidic Hydrolysis):

-

Dissolve the N-benzoyl peptide in a suitable solvent.

-

Add concentrated HCl and reflux the mixture. The reaction time will depend on the stability of the peptide and may require optimization.

-

Monitor the reaction by HPLC or mass spectrometry.

-

Upon completion, neutralize the reaction mixture and purify the deprotected peptide.

Procedure (Basic Hydrolysis):

-

Dissolve the N-benzoyl peptide in a mixture of methanol and DCM.

-

Add a solution of sodium methoxide in methanol.

-

Stir the reaction at room temperature and monitor its progress.

-

Once the deprotection is complete, neutralize the reaction and purify the resulting peptide.

Visualizations

Experimental Workflow for SPPS

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Hypothetical Signaling Pathway Inhibition